The compound was synthesized as part of a broader research initiative aimed at discovering new immunomodulatory agents. Its development was driven by the need for more effective treatments that can enhance the body’s immune response against tumors or modulate overactive immune systems in autoimmune conditions.
BMS-819881 is classified as a small molecule inhibitor with specific activity against certain protein targets involved in immune signaling pathways. Its precise classification within pharmacological categories may vary based on its mechanism of action and the specific conditions it is intended to treat.
The synthesis of BMS-819881 involves multiple steps, typically beginning with readily available starting materials that undergo various chemical transformations. The synthetic route may include:
The synthesis often requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the identity and purity of BMS-819881 at various stages of synthesis.
BMS-819881 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula and structural features can be detailed as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its conformation in biological systems. The binding affinity to target proteins can be assessed through various assays.
BMS-819881 undergoes several chemical reactions that are essential for its biological activity:
Analytical methods such as high-performance liquid chromatography and mass spectrometry are used to study these reactions quantitatively, providing insights into the stability and reactivity of BMS-819881 under physiological conditions.
The mechanism of action of BMS-819881 is primarily centered on its ability to inhibit specific pathways involved in immune modulation. It may act by:
Studies involving cellular assays have demonstrated the effects of BMS-819881 on immune cell populations and their functional responses, providing quantitative data on its efficacy in modulating immune activities.
BMS-819881 exhibits specific physical properties that are crucial for its formulation and delivery:
Chemical properties include stability under different pH conditions, reactivity with other compounds, and degradation pathways. These properties are vital for understanding how BMS-819881 behaves in biological systems.
Relevant data from stability studies indicate how long BMS-819881 remains active under physiological conditions, which is critical for therapeutic applications.
BMS-819881 has potential applications in several scientific domains:
BMS-819881 (CAS# 1197420-05-5) is a potent and selective small-molecule antagonist of melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) implicated in energy homeostasis. With the molecular formula C₂₄H₂₁ClN₂O₄S and a molecular weight of 468.95 g/mol, this thienopyrimidinone derivative exhibits high binding affinity for rat MCHR1 (Ki = 7 nM) [1] [2]. The compound effectively inhibits MCH-stimulated calcium mobilization in cells expressing MCHR1 (Kb = 32 nM), while showing no activity against MCHR2 at concentrations up to 10 μM [1] [9]. Its stereochemistry features an (R)-configuration at the 2-cyclopropyl-2-hydroxyethoxy moiety, critical for target engagement [2] [5]. BMS-819881 demonstrates species-dependent pharmacokinetics, with terminal elimination half-lives of 5.7 hours (rat), 32 hours (dog), and 14 hours (cynomolgus monkey) following intravenous administration (1 mg/kg) [1].
Table 1: Physicochemical and Biochemical Profile of BMS-819881
Property | Value |
---|---|
CAS Number | 1197420-05-5 |
Molecular Formula | C₂₄H₂₁ClN₂O₄S |
Molecular Weight | 468.95 g/mol |
MCHR1 Binding Affinity (Ki) | 7 nM (rat) |
Functional Antagonism (Kb) | 32 nM |
CYP3A4 Inhibition (EC50) | 13 μM |
Solubility | 100 mg/mL in DMSO |
The therapeutic targeting of MCHR1 emerged in the early 2000s following seminal genetic studies linking MCH signaling to obesity. Mice lacking MCH or MCHR1 displayed hypophagia, increased energy expenditure, and resistance to diet-induced obesity [3] [7]. This validation triggered intensive drug discovery efforts, with >30 pharmaceutical programs developing MCHR1 antagonists by 2010. Early candidates like SNAP-7941 demonstrated robust anti-obesity effects in preclinical models but faced clinical hurdles due to hERG channel inhibition (linked to cardiac arrhythmias) and poor pharmacokinetics [3] [8]. The field pivoted toward non-basic chemotypes to circumvent hERG liability, as traditional GPCR antagonists relied on cationic amines that promiscuously bound potassium channels [5] [8]. BMS-819881 emerged from this paradigm shift, representing a hydroxylated thienopyrimidinone ether scaffold optimized for MCHR1 selectivity over hERG (IC50 >40 μM) [5]. Its progression to clinical trials marked a key milestone in structurally diverse MCHR1 antagonists.
MCH neurons originate predominantly in the lateral hypothalamus and project widely to cortical, limbic, and autonomic regions, integrating feeding behavior, energy expenditure, and reward processing [6] [7]. Neurochemical studies establish MCH as one of the most potent orexigens known: intracerebroventricular administration increases food intake 4-fold in rodents, while chronic infusion elevates adiposity [7]. Two receptors mediate MCH signaling—MCHR1 (conserved across vertebrates) and MCHR2 (absent in rodents)—with MCHR1 deletion conferring leanness even on high-fat diets [3] [7]. The rationale for BMS-819881 specifically addresses three unmet needs in obesity pharmacotherapy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7